Ecnoglutide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

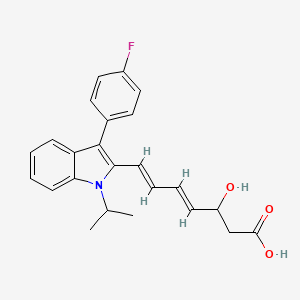

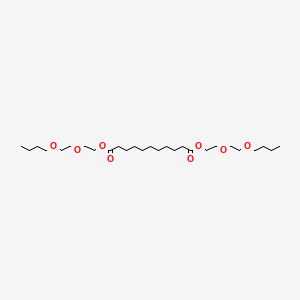

Ecnoglutide is a long-acting glucagon-like peptide-1 receptor agonist (GLP-1RA) being developed for the treatment of type 2 diabetes mellitus and obesity . It is a cAMP-biased compound, which means it preferentially activates the cyclic adenosine monophosphate (cAMP) pathway over other signaling pathways . This bias is believed to contribute to its enhanced efficacy and safety profile .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ecnoglutide is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to a growing peptide chain, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Industrial Production Methods

The industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized to maximize yield and minimize production costs . The final product is formulated with an absorption enhancer to improve its bioavailability when administered orally .

Análisis De Reacciones Químicas

Types of Reactions

Ecnoglutide primarily undergoes peptide bond formation reactions during its synthesis . It is also subject to oxidation and reduction reactions, which can affect its stability and efficacy .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt).

Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Major Products

The major product of this compound synthesis is the final peptide, which is then formulated into an oral dosage form with an absorption enhancer .

Aplicaciones Científicas De Investigación

Ecnoglutide has shown promise in several scientific research applications:

Mecanismo De Acción

Ecnoglutide exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on the surface of pancreatic beta cells . This binding activates the cAMP pathway, leading to increased insulin secretion and decreased glucagon release . The cAMP-biased signaling also reduces receptor internalization, prolonging the duration of action .

Comparación Con Compuestos Similares

Ecnoglutide is compared to other GLP-1 receptor agonists such as semaglutide, liraglutide, and dulaglutide . While all these compounds activate the GLP-1 receptor, this compound’s cAMP-biased signaling results in more sustained glucose control and weight reduction . Additionally, this compound has shown comparable efficacy to the dual GIP/GLP-1 receptor agonist tirzepatide .

Similar Compounds

Semaglutide: Another long-acting GLP-1 receptor agonist used for type 2 diabetes and obesity.

Liraglutide: A GLP-1 receptor agonist with a shorter duration of action compared to this compound.

Dulaglutide: A GLP-1 receptor agonist with a similar duration of action but different signaling properties.

Tirzepatide: A dual GIP/GLP-1 receptor agonist with comparable efficacy to this compound.

This compound’s unique cAMP-biased signaling and long duration of action make it a promising candidate for the treatment of type 2 diabetes mellitus and obesity.

Propiedades

Número CAS |

2459531-73-6 |

|---|---|

Fórmula molecular |

C194H304N48O61 |

Peso molecular |

4285 g/mol |

Nombre IUPAC |

18-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(5S)-5-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid |

InChI |

InChI=1S/C194H304N48O61/c1-17-109(12)160(188(295)225-125(51-40-41-73-204-148(254)101-302-83-82-301-80-78-206-149(255)102-303-84-81-300-79-77-205-144(250)68-62-132(191(298)299)218-145(251)55-36-28-26-24-22-20-18-19-21-23-25-27-29-37-56-150(256)257)171(278)231-138(90-117-93-210-122-50-39-38-49-120(117)122)177(284)228-134(86-105(4)5)178(285)239-158(107(8)9)186(293)224-124(53-43-75-208-193(199)200)167(274)211-95-146(252)217-123(52-42-74-207-192(197)198)166(273)213-97-156(268)269)241-179(286)136(87-114-45-32-30-33-46-114)229-174(281)131(66-72-154(264)265)221-170(277)126(54-44-76-209-194(201)202)219-164(271)111(14)215-163(270)110(13)216-169(276)128(61-67-143(196)249)220-172(279)129(64-70-152(260)261)222-173(280)130(65-71-153(262)263)223-175(282)133(85-104(2)3)227-176(283)135(89-116-57-59-119(248)60-58-116)230-182(289)140(98-243)234-184(291)142(100-245)235-187(294)159(108(10)11)240-181(288)139(92-155(266)267)232-183(290)141(99-244)236-190(297)162(113(16)247)242-180(287)137(88-115-47-34-31-35-48-115)233-189(296)161(112(15)246)237-147(253)96-212-168(275)127(63-69-151(258)259)226-185(292)157(106(6)7)238-165(272)121(195)91-118-94-203-103-214-118/h30-35,38-39,45-50,57-60,93-94,103-113,121,123-142,157-162,210,243-248H,17-29,36-37,40-44,51-56,61-92,95-102,195H2,1-16H3,(H2,196,249)(H,203,214)(H,204,254)(H,205,250)(H,206,255)(H,211,274)(H,212,275)(H,213,273)(H,215,270)(H,216,276)(H,217,252)(H,218,251)(H,219,271)(H,220,279)(H,221,277)(H,222,280)(H,223,282)(H,224,293)(H,225,295)(H,226,292)(H,227,283)(H,228,284)(H,229,281)(H,230,289)(H,231,278)(H,232,290)(H,233,296)(H,234,291)(H,235,294)(H,236,297)(H,237,253)(H,238,272)(H,239,285)(H,240,288)(H,241,286)(H,242,287)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,298,299)(H4,197,198,207)(H4,199,200,208)(H4,201,202,209)/t109-,110-,111-,112+,113+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,157-,158-,159-,160-,161-,162-/m0/s1 |

Clave InChI |

DJMLKAVQDZZBNC-NYHUXPQOSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC6=CNC=N6)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CCCCNC(=O)COCCOCCNC(=O)COCCOCCNC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCCCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC6=CNC=N6)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)

![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)